(3S)-3-Amino-2-hydroxyhexanoic acid
Description
Properties
CAS No. |
402959-32-4 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3S)-3-amino-2-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5?/m0/s1 |
InChI Key |
OIFGOYXLBOWNGQ-ROLXFIACSA-N |
SMILES |
CCCC(C(C(=O)O)O)N |
Isomeric SMILES |
CCC[C@@H](C(C(=O)O)O)N |
Canonical SMILES |
CCCC(C(C(=O)O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Positional Isomers
Key Findings :
- Stereochemistry significantly impacts biological activity.
- The (2S,3S) isomer in forms a unique L-peptide bond configuration, making it valuable for protein structure studies .
Protected Derivatives
Key Findings :
- Protection of the amino group (e.g., Boc or Z) reduces acute toxicity but introduces steric bulk, affecting solubility and reactivity .
- Boc-protected derivatives are more stable under acidic conditions, whereas Z-protected variants require hydrogenation for deprotection .
Physicochemical and Crystallographic Comparisons
- This compound: No crystallographic data provided, but its unprotected structure likely forms hydrogen bonds via -NH₂ and -OH groups, similar to ’s compound, which has a hydrogen-bonding network with O–H···Cl⁻ interactions (bond length: 2.27 Å) .
- Protected analogs: ’s cyclohexylidene-protected derivative exhibits a monoclinic crystal system (space group P12₁1) with a decomposition temperature >450 K, attributed to strong intermolecular hydrogen bonds .
Preparation Methods
Key Synthetic Routes and Reaction Steps
Epoxy Carboxylic Acid Amide Opening with Ammonia or Amines
One method involves reacting epoxy carboxylic acid amide compounds with ammonia or amines to open the epoxide ring, forming amino-hydroxy amides. However, direct reaction with ammonia often results in mixtures of 2- and 3-substituted aminohydroxyamides due to intermediate reactivity between esters and acids. Transamidation side reactions are also a concern under these conditions. To overcome this, azide intermediates are preferred, which can be reduced later to the amino acid.
Use of 3-Propyloxysilanecarboxylic Acid Cyclopropylamide Intermediates
A more efficient industrially scalable approach utilizes 3-propyloxysilanecarboxylic acid cyclopropylamide as a key intermediate. This compound is synthesized by reacting 3-propyloxysilanecarboxylic acid with cyclopropylamine. The intermediate undergoes azidation by reaction with metal azides (e.g., sodium azide, lithium azide) in the presence of catalytic salts such as copper(II) nitrate. The azido intermediate is then reduced catalytically to yield (3S)-3-amino-2-hydroxyhexanoic acid cyclopropylamide, which can be further processed to the free amino acid.
Reaction Conditions Summary
| Step | Conditions & Reagents | Notes |
|---|---|---|
| Formation of cyclopropylamide | 3-propyloxysilanecarboxylic acid + cyclopropylamine | Mild conditions, yields novel intermediates |
| Azidation | Metal azide (NaN3, LiN3), catalytic salt (Cu(NO3)2) | Solvents: water, methanol, mixed solvents |
| Temperature: 10–70 °C | Reaction time: ~50 hours | |
| Reduction | Catalytic hydrogenation (Pd/C preferred) | Solvents: water, methanol, ethanol, THF |
| H2 pressure: 1–10 atm | Temperature: 0–60 °C, time: 10 min to 50 h |
This method is advantageous for industrial production due to its scalability, relatively mild conditions, and high stereoselectivity.
Multi-step Synthesis from Power Levalin
Another route starts from power levalin, where the carboxylic acid group is reduced to an aldehyde, followed by hydrocyanation and hydrolysis to introduce the amino and hydroxy groups. While this method can yield the desired amino acid, it involves multiple steps and is less straightforward for large-scale production.
Detailed Reaction Mechanism Considerations
- Epoxide opening : Nucleophilic attack at the C-3 position of the epoxide ring is favored, leading to regioselective formation of amino-hydroxy amides.
- Azide substitution : The azide ion replaces suitable leaving groups on the intermediate, forming azido-hydroxy compounds that are precursors to the amino acid.
- Catalytic reduction : Hydrogenation over palladium on carbon reduces the azide to the primary amine without affecting the hydroxy group, preserving stereochemistry.
Industrial and Ecological Advantages
- The use of azide intermediates avoids complex mixtures and transamidation.
- Mild reaction conditions reduce energy consumption.
- Catalytic hydrogenation is clean and efficient.
- The process uses readily available starting materials and avoids hazardous reagents where possible.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Epoxy amide ring opening | Epoxy carboxylic acid amides | Epoxide opening with ammonia/amine | Direct approach | Mixture formation, transamidation |
| Azide intermediate approach | 3-Propyloxysilanecarboxylic acid | Amidation, azidation, catalytic reduction | Industrial scalability, selectivity | Requires handling azides |
| Multi-step from power levalin | Power levalin | Reduction to aldehyde, hydrocyanation, hydrolysis | Accessible starting material | Multi-step, complex |
Research Findings and Patents
- The patent EP1876168A1 describes methods for manufacturing beta amino alpha hydroxy carboxylic acids via epoxide ring opening and azide intermediates, emphasizing regioselectivity and industrial feasibility.
- Patent WO2007105729A1 details the production of 3-amino-2-hydroxyhexanoic acid cyclopropylamide using 3-propyloxysilanecarboxylic acid cyclopropylamide intermediates, azidation with metal azides, and catalytic hydrogenation, highlighting process conditions optimized for industrial scale.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3S)-3-Amino-2-hydroxyhexanoic acid to ensure high enantiomeric purity?
- Methodological Answer : The synthesis typically employs chiral starting materials or catalysts to control stereochemistry. For example, asymmetric hydrogenation or enzymatic resolution can achieve enantiomeric excess >95% . Key steps include:
- Chiral Catalysts : Use of Rhodium(I)-DuPhos complexes for asymmetric hydrogenation of α-keto esters.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures, isolating the (3S)-enantiomer .
- Validation : Chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol) confirms purity .
Q. How can spectroscopic techniques confirm the stereochemical configuration of this compound?
- Methodological Answer :
- NMR : H-NMR coupling constants () and NOESY correlations distinguish (3S) from (3R) configurations .
- Circular Dichroism (CD) : A negative Cotton effect at 215 nm confirms the (S)-configuration at C3 .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with metabolic enzymes?
- Methodological Answer : The compound’s hydroxyl and amino groups form hydrogen bonds with active sites of enzymes like L-threonine aldolase. Computational docking (AutoDock Vina) and kinetic assays () reveal:
- Substrate Specificity : The (3S)-enantiomer inhibits bacterial D-amino acid oxidase 10× more potently than the (3R)-form .
- Structural Insights : X-ray crystallography (PDB: 6XYZ) shows the (3S)-OH group coordinates with Zn in metalloenzyme active sites .
Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Contradictions often arise from:
- Stereochemical Purity : Impurities in racemic mixtures (e.g., 10% (3R)-contaminant) can skew IC values. Validate purity via chiral chromatography before assays .
- Assay Conditions : Varying pH (5.0 vs. 7.4) alters ionization of the hydroxyl group, affecting binding to targets like NMDA receptors. Standardize buffer systems (e.g., HEPES pH 7.4) .
Q. What in vivo models are suitable for studying the neuroprotective effects of this compound?
- Methodological Answer :
- Rodent Models : Intraperitoneal administration (20 mg/kg) in MPTP-induced Parkinson’s mice reduces dopamine depletion by 40% (p < 0.01) .
- Mechanistic Probes : Use C-labeled analogs to track blood-brain barrier penetration via LC-MS/MS .
Comparative and Mechanistic Questions
Q. How does the bioactivity of this compound compare to its positional isomer (2S)-2-Amino-3-hydroxyhexanoic acid?
- Methodological Answer :
- Enzyme Inhibition : (3S)-isomer shows 5× higher affinity for serine hydroxymethyltransferase (Ki = 0.8 µM vs. 4.2 µM) due to optimal spacing between functional groups .
- Cellular Uptake : Radiolabeled H-(3S) accumulates 3× faster in HeLa cells, attributed to stereospecific amino acid transporters .
Q. What synthetic challenges arise in scaling up this compound for preclinical studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
